molecular formula C18H13N3 B15250481 6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile CAS No. 133617-72-8

6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile

Cat. No.: B15250481
CAS No.: 133617-72-8
M. Wt: 271.3 g/mol
InChI Key: ZLUBMOKJABDVSP-UHFFFAOYSA-N
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Description

6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile is a derivative of bipyridine, a class of compounds known for their versatile applications in coordination chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses pyridyl zinc halides and halogen-substituted heterocycles under palladium catalysis . This method is favored for its high yield and mild reaction conditions. Other methods include Stille and Suzuki couplings, which also employ palladium catalysts and offer good yields .

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust catalytic systems. The choice of method depends on the desired yield, cost, and environmental considerations. Advances in catalytic technology have enabled more efficient and sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic and photophysical processes. The bipyridine core allows for strong chelation with metals, which is crucial for its function in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile is unique due to its specific substituents, which enhance its coordination ability and modify its electronic properties. These features make it particularly useful in applications requiring precise control over metal-ligand interactions .

Properties

CAS No.

133617-72-8

Molecular Formula

C18H13N3

Molecular Weight

271.3 g/mol

IUPAC Name

2-methyl-4-phenyl-6-pyridin-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C18H13N3/c1-13-16(12-19)15(14-7-3-2-4-8-14)11-18(21-13)17-9-5-6-10-20-17/h2-11H,1H3

InChI Key

ZLUBMOKJABDVSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CC=N2)C3=CC=CC=C3)C#N

Origin of Product

United States

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